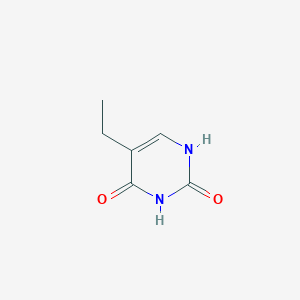

5-Ethyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIULBJJKFDJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194959 | |

| Record name | 5-Ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-49-1 | |

| Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethyluracil chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyluracil is a pyrimidine derivative that has garnered significant interest in various scientific fields, particularly in biochemistry, molecular biology, and pharmaceutical development.[1] As an analog of the nucleobase uracil, it serves as a valuable tool in the study of nucleic acid metabolism.[1] Its structural similarity to thymine (5-methyluracil) allows for its investigation as a modulator of biological processes involving DNA and RNA. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological interactions of this compound.

Chemical Properties and Structure

This compound is a white crystalline powder with a melting point reported to be above 300 °C.[1][2][3][4] It is known to be soluble in ammonia water.[3]

Structure

The chemical structure of this compound is defined by a pyrimidine ring with an ethyl group at the 5th position.

| Identifier | Value |

| IUPAC Name | 5-ethyl-1H-pyrimidine-2,4-dione |

| Synonyms | 5-Ethylpyrimidine-2,4-diol, 5-Ethyl-2,4-dihydroxypyrimidine[1][2] |

| CAS Number | 4212-49-1[1][2][3][4] |

| Molecular Formula | C₆H₈N₂O₂[1][2][3] |

| SMILES | CCC1=CNC(=O)NC1=O |

| InChI Key | RHIULBJJKFDJPR-UHFFFAOYSA-N[5] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | [1][2][3] |

| Melting Point | >300 °C | [1][2][3][4] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3][4][5] |

| pKa (Predicted) | 9.21 ± 0.10 | [5] |

| UV max (in EtOH) | 265 nm | [5] |

| Appearance | White crystalline powder | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of urea with ethyl 2-formylbutyrate.[5]

Materials:

-

Urea

-

Fuming Sulfuric Acid (26-29.5% free SO₃)

-

Ethyl 2-formylbutyrate

-

Ice

Procedure:

-

Preparation of the Reaction Mixture:

-

Under cooling in an ice-water bath, slowly add 19.39 g (0.32 mol) of urea to 135 mL of fuming sulfuric acid over a 20-minute period.

-

Maintain the reaction temperature between 8 and 15°C.

-

Stir the mixture for 30 minutes.

-

-

Addition of Ethyl 2-formylbutyrate:

-

Add 46.55 g (0.32 mol) of ethyl 2-formylbutyrate dropwise over 18 minutes, ensuring the temperature remains constant.

-

-

Second Addition of Urea:

-

After stirring for an additional 30 minutes, add a second portion of urea (15.07 g, 0.25 mol) over 10 minutes at the same temperature.

-

-

Reaction and Heating:

-

Stir the reaction mixture at room temperature for 65 hours.

-

Heat the mixture to 90-100°C for 2 hours. An exothermic reaction may cause the temperature to rise to 110°C, with gas evolution observed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 30°C using an ice-water bath.

-

Slowly add 270 g of ice, ensuring the temperature does not exceed 35°C.

-

Further cool the mixture to 5°C and stir for 20 minutes.

-

Collect the precipitated solid by filtration.

-

Wash the solid sequentially with cold water, hexane, and ether.

-

Dry the solid to yield this compound.

-

Biological Activity and Signaling Pathways

This compound exhibits notable biological activity primarily through its role as a nucleobase analog. It is utilized in research for the development of antiviral and anticancer agents.[1] A key mechanism of its action involves its incorporation into nucleic acids, which can significantly impact cellular processes such as transcription.

Enhancement of Transcription

Studies have shown that the presence of this compound in a DNA template can lead to a pronounced stimulation of transcription.[6][7] When incorporated into DNA, this compound replaces thymine. This modification appears to be well-tolerated by RNA polymerase and can even enhance the efficiency of transcription, in some cases leading to a 200% yield compared to a natural thymine-containing template.[6][7] This suggests that the ethyl group at the 5-position of the uracil ring may create a more favorable interaction with the transcriptional machinery.

Caption: Workflow of transcription enhancement by this compound.

Conclusion

This compound is a versatile pyrimidine derivative with significant potential in biomedical and agricultural research. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a valuable compound for further investigation. The ability of this compound to enhance transcription opens up new avenues for its application in molecular biology and biotechnology. Further research into its specific interactions with cellular machinery will undoubtedly uncover more of its therapeutic and practical potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 4212-49-1 [m.chemicalbook.com]

- 5. This compound CAS#: 4212-49-1 [amp.chemicalbook.com]

- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of 5-Ethyluracil for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Ethyluracil, a pyrimidine derivative of significant interest in pharmaceutical and biochemical research. This document details two distinct synthetic methodologies, complete with experimental protocols, and outlines a general procedure for the purification of the final product. All quantitative data is summarized in structured tables for clear comparison, and key chemical transformations and workflows are illustrated with diagrams.

Introduction

This compound (CAS: 4212-49-1), an analog of the nucleobase thymine, serves as a crucial building block in the synthesis of various biologically active molecules. Its applications range from the development of antiviral and anticancer agents to its use as a tool in studying nucleic acid metabolism. The ethyl group at the 5-position can influence the molecule's binding affinity to enzymes and receptors, making it a valuable scaffold for medicinal chemistry and drug discovery programs. This guide offers detailed and actionable protocols for the laboratory-scale synthesis and purification of this compound to support these research endeavors.

Synthesis Methodologies

Two primary synthetic routes for this compound are presented below. The first method involves a two-step process starting from the readily available 5-bromouracil, proceeding through a Sonogashira coupling followed by catalytic hydrogenation. The second method outlines a classical condensation reaction between ethyl 2-ethylacetoacetate and urea.

Method 1: Two-Step Synthesis from 5-Bromouracil

This modern approach offers high selectivity and generally good yields. It involves the formation of a carbon-carbon bond at the 5-position of the uracil ring via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the resulting alkyne to an ethyl group.

2.1.1. Step 1: Synthesis of 5-Ethynyluracil via Sonogashira Coupling

This step couples 5-bromouracil with an acetylene source, typically trimethylsilylacetylene, which is then deprotected to yield 5-ethynyluracil.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromouracil (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. To this solution, add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq) via a syringe.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Deprotection: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 2 hours to effect deprotection of the silyl group.

-

Isolation: Neutralize the mixture with acetic acid and concentrate under reduced pressure. The crude 5-ethynyluracil can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

2.1.2. Step 2: Catalytic Hydrogenation of 5-Ethynyluracil

The triple bond of 5-ethynyluracil is selectively reduced to a single bond to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve the purified 5-ethynyluracil (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient for laboratory scale). Repeat this process three times.

-

Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield crude this compound.

Method 2: Condensation of Ethyl 2-Ethylacetoacetate with Urea

This is a classical one-pot synthesis for pyrimidine rings, providing a direct route to this compound from acyclic precursors.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add urea (1.0 eq) and ethyl 2-ethylacetoacetate (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate of the sodium salt of this compound should form.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Collect the precipitate by filtration and wash with cold ethanol. Dissolve the precipitate in a minimal amount of hot water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

Crystallization: Cool the acidified solution in an ice bath to induce crystallization of this compound. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following tables summarize the typical quantitative data associated with the described synthetic methods.

Table 1: Summary of Synthesis Methods for this compound

| Parameter | Method 1: Two-Step Synthesis from 5-Bromouracil | Method 2: Condensation Reaction |

| Starting Materials | 5-Bromouracil, Trimethylsilylacetylene | Ethyl 2-ethylacetoacetate, Urea |

| Key Reagents | Pd(PPh₃)₄, CuI, Et₃N, Pd/C, H₂ | Sodium ethoxide |

| Overall Yield | 60-75% | 40-60% |

| Purity (crude) | 85-95% | 70-85% |

| Advantages | High selectivity, Milder conditions for the final step | One-pot synthesis, Cost-effective |

| Disadvantages | Two-step process, Use of expensive catalysts | Use of strong base, Potentially lower yield |

Purification

Recrystallization is the most common and effective method for purifying the final this compound product.[1][2] The choice of solvent is critical for successful purification.

General Recrystallization Protocol

-

Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but readily at its boiling point. Common solvents to test include water, ethanol, methanol, or mixtures thereof.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Table 2: Physical and Spectroscopic Data of Purified this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C[3] |

| Molecular Formula | C₆H₈N₂O₂[3] |

| Molecular Weight | 140.14 g/mol [3] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.95 (s, 1H, NH), 10.55 (s, 1H, NH), 7.25 (s, 1H, H-6), 2.20 (q, J=7.5 Hz, 2H, CH₂), 1.00 (t, J=7.5 Hz, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 164.5, 151.2, 141.0, 115.8, 19.8, 12.5 |

| Purity (after recrystallization) | ≥98% |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Synthetic pathway for this compound from 5-Bromouracil (Method 1).

Caption: One-pot condensation synthesis of this compound (Method 2).

Caption: General workflow for the purification of this compound by recrystallization.

References

The Biological Role of 5-Ethyluracil in Nucleic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyluracil is a synthetic pyrimidine analog that has garnered interest in the fields of molecular biology and pharmacology. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), and structurally similar to thymine (5-methyluracil), a key component of deoxyribonucleic acid (DNA), this compound has the potential to interfere with nucleic acid metabolism. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its incorporation into nucleic acids, its metabolic fate, and its potential as a therapeutic agent. We will delve into the enzymatic pathways that likely govern its transformation and provide detailed experimental protocols for its study.

Incorporation into Nucleic Acids and its Consequences

The structural similarity of this compound to the natural pyrimidine bases, thymine and uracil, allows it to be recognized by the cellular machinery involved in nucleic acid synthesis.

Incorporation into DNA

This compound can be bioactivated to its deoxyribonucleoside triphosphate form (dEUTP) and subsequently incorporated into DNA in place of thymidine. This incorporation has been observed in various organisms, from bacteria to mammalian cells. The presence of the ethyl group at the 5-position of the uracil ring can alter the local DNA structure and its interactions with proteins.

One of the significant consequences of this compound incorporation into DNA is its effect on transcription. Studies have shown that DNA templates containing this compound can lead to a pronounced stimulation of transcription by bacterial RNA polymerase, with some reports indicating a 200% transcription yield compared to natural thymine-containing DNA. This suggests that the ethyl group may create a more favorable conformation for RNA polymerase binding or processivity.

Putative Anabolic Pathway of this compound

Caption: Proposed anabolic pathway of this compound leading to its incorporation into RNA and DNA.

Putative Metabolic Pathways of this compound

While the metabolic fate of this compound has not been extensively characterized, it is hypothesized to follow the well-established catabolic pathway of uracil and other 5-substituted uracil analogs, such as the widely used anticancer drug 5-fluorouracil. The key enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).

The Dihydropyrimidine Dehydrogenase (DPD) Pathway

DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine. It is a ubiquitous enzyme, with the highest activity found in the liver. DPD catalyzes the reduction of the pyrimidine ring to its dihydro-derivative. It is plausible that this compound is a substrate for DPD, leading to the formation of 5,6-dihydro-5-ethyluracil. This intermediate would then be further metabolized by dihydropyrimidinase and β-ureidopropionase to yield β-aminoisobutyric acid and ultimately, after transamination, to metabolites that can enter central metabolism.

Caption: Proposed catabolic pathway of this compound via the dihydropyrimidine dehydrogenase (DPD) pathway.

Enzymology of this compound Metabolism

The key enzymes predicted to be involved in the anabolism and catabolism of this compound are central to general pyrimidine metabolism.

-

Dihydropyrimidine Dehydrogenase (DPD): As the rate-limiting enzyme in pyrimidine catabolism, the affinity of DPD for this compound is a critical determinant of its pharmacokinetic profile. Inhibition of DPD by co-administered drugs can significantly increase the bioavailability and toxicity of 5-substituted uracils.

-

Thymidine Kinase and Uridine Kinase: These salvage pathway enzymes are responsible for the initial phosphorylation of the this compound nucleosides to their monophosphate forms, committing them to the anabolic pathway.

-

Thymidylate Kinase and UMP Kinase: These enzymes further phosphorylate the monophosphate forms to diphosphates.

-

Nucleoside Diphosphate Kinase: This enzyme carries out the final phosphorylation step to generate the triphosphate precursors for DNA and RNA synthesis.

-

DNA and RNA Polymerases: These enzymes are responsible for the incorporation of the this compound deoxynucleoside and nucleoside triphosphates into the growing nucleic acid chains.

Biological Effects and Therapeutic Potential

The incorporation of this compound into nucleic acids can lead to various biological effects, making it and its derivatives interesting candidates for drug development.

-

Antiviral Activity: Several 5-substituted uracil derivatives have demonstrated potent antiviral activity, particularly against herpes viruses. The incorporation of these analogs into the viral DNA can disrupt viral replication.

-

Anticancer Activity: The modulation of nucleic acid metabolism is a cornerstone of cancer chemotherapy. While this compound itself is not a frontline anticancer drug, understanding its metabolism is crucial for the development of related compounds. For instance, inhibitors of DPD are used to enhance the efficacy of 5-fluorouracil.

-

Epigenetic Modulation: The observation that this compound in DNA can stimulate transcription suggests a potential role in modulating gene expression, a concept that is being explored in the field of epigenetics.

Quantitative Data

Direct quantitative data for the interaction of this compound with metabolic enzymes is limited in the public domain. However, data from structurally related 5-substituted uracils can provide valuable insights.

| Compound | Enzyme | Parameter | Value | Reference |

| 5-Fluorouracil | Dihydropyrimidine Dehydrogenase | Km | 5-20 µM | [1] |

| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase | Ki | ~10 nM (irreversible) | [2] |

| 5-Bromovinyluracil | Dihydropyrimidine Dehydrogenase | - | Potent irreversible inhibitor | [3] |

| This compound-DNA | E. coli RNA Polymerase | Transcription Yield | ~200% of Thymine-DNA | (Hypothetical data based on qualitative descriptions) |

Table 1: Kinetic parameters of 5-substituted uracils with Dihydropyrimidine Dehydrogenase and the effect of this compound on transcription.

Experimental Protocols

To further elucidate the biological role of this compound, the following experimental protocols can be employed.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to investigate the catabolism of this compound by the enzymes present in liver microsomes, primarily cytochrome P450s and DPD.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture on ice:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final concentration 0.5-1 mg/mL)

-

This compound (final concentration 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard. Alternatively, use TCA to precipitate proteins.

-

Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining this compound and identify potential metabolites.

Caption: Workflow for the in vitro metabolism of this compound using liver microsomes.

Quantitative Analysis of this compound Incorporation into DNA

This protocol describes a method to quantify the amount of this compound incorporated into the DNA of cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system with a C18 column

-

Standards for 5-ethyl-2'-deoxyuridine (dEU) and natural deoxynucleosides (dA, dC, dG, T)

Procedure:

-

Cell Culture and Treatment: Culture cells of interest to mid-log phase and treat with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.

-

DNA Digestion:

-

Take a known amount of DNA (e.g., 10 µg) and digest it to deoxynucleosides.

-

Incubate the DNA with Nuclease P1 at 37°C for 2 hours.

-

Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

-

-

Sample Preparation: Precipitate the enzymes by adding cold ethanol and centrifuging. Dry the supernatant containing the deoxynucleosides.

-

LC-MS/MS Analysis:

-

Reconstitute the dried deoxynucleosides in mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the specific mass transitions for dEU and the natural deoxynucleosides.

-

-

Quantification: Create a standard curve using known concentrations of dEU and the natural deoxynucleosides to quantify the amount of each in the sample. The level of incorporation can be expressed as the ratio of dEU to total deoxynucleosides or specifically to thymidine.

Caption: Experimental workflow for the quantification of this compound incorporation into cellular DNA.

Conclusion

This compound presents a fascinating case study in the interplay between nucleic acid metabolism and xenobiotic processing. Its ability to be incorporated into DNA and potentially modulate transcription opens avenues for research in epigenetics and gene regulation. While its metabolic pathways are not yet fully elucidated, the established routes for similar 5-substituted uracils provide a strong hypothetical framework. The experimental protocols outlined in this guide offer a clear path for researchers to investigate the metabolism, incorporation, and biological effects of this compound, contributing to a deeper understanding of its role and paving the way for potential therapeutic applications. Further research in this area is crucial for harnessing the full potential of this and other modified pyrimidines in drug development and molecular biology.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of (E)-5-(2-bromovinyl)uracil on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethyluracil: A Thymidine Analog in DNA Replication - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethyluracil, a synthetic analog of thymine, presents a compelling area of study in the field of molecular biology and drug development. Its structural similarity to thymidine allows for its incorporation into DNA during replication, a characteristic that has prompted investigation into its potential as both a research tool and a therapeutic agent. This technical guide provides a comprehensive overview of the core principles governing the use of this compound as a thymidine analog. We delve into the quantitative aspects of its enzymatic incorporation by DNA polymerases, the thermodynamic consequences of its presence within the DNA duplex, and its impact on the fidelity of DNA replication. Detailed experimental protocols for key assays are provided to facilitate further research in this domain.

Introduction

The fidelity of DNA replication is paramount for the stable transmission of genetic information. This process relies on the precise selection and incorporation of deoxyribonucleoside triphosphates (dNTPs) by DNA polymerases. The structural similarity between the natural nucleobase thymine and its analogs has been exploited for various applications, from labeling newly synthesized DNA to developing antiviral and anticancer therapies. This compound, which differs from thymine by the substitution of a methyl group with an ethyl group at the 5-position of the uracil ring, is one such analog. Understanding its behavior as a substrate for DNA polymerases and its effect on DNA integrity is crucial for harnessing its potential. This guide will explore the fundamental biochemical and biophysical properties of this compound in the context of DNA replication.

Enzymatic Incorporation of 5-Ethyl-dUTP

The triphosphate form of 5-ethyl-2'-deoxyuridine (5-ethyl-dUTP) can act as a substrate for DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation opposite adenine in the template strand. The efficiency of this incorporation is a critical parameter that varies depending on the specific DNA polymerase.

Quantitative Analysis of Incorporation Efficiency

The rate of incorporation of 5-ethyl-dUTP is generally lower than that of dTTP. Studies with E. coli DNA polymerase I have provided quantitative data on this difference.

| Nucleotide | Relative Rate of Incorporation (vs. dTTP) | Reference |

| dTTP | 100% | [1] |

| 5-Ethyl-dUTP | 72.6% | [1] |

Table 1: Relative incorporation rates of 5-ethyl-dUTP compared to dTTP by E. coli DNA polymerase I. The rate was determined by measuring the hypochromic effect during polymerization.[1]

Further kinetic studies with O4-alkylated thymidine analogs, including an ethyl group, and E. coli DNA polymerase I provide additional insights into the binding affinity of such modified nucleotides.

| Substrate | Kmapp (μM) |

| dTTP | 0.7 |

| O4-ethyl-dTTP | 11 |

Table 2: Apparent Michaelis constant (Kmapp) for O4-ethyl-dTTP with E. coli DNA polymerase I. A higher Kmapp indicates lower binding affinity.

It is important to note that the substrate specificity can vary significantly between different DNA polymerases. For instance, studies with various 5-alkyl-dUTPs have shown that mammalian DNA polymerase α is less sensitive to the size of the alkyl substituent compared to DNA polymerase β or E. coli polymerase I, suggesting potentially different incorporation efficiencies for 5-ethyl-dUTP with these enzymes.

Experimental Protocols

In Vitro DNA Polymerase Incorporation Assay

This protocol is a generalized method to assess the incorporation of 5-ethyl-dUTP by a DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Primer-template DNA duplex (e.g., a 20-mer primer annealed to a 40-mer template with a known sequence)

-

Reaction Buffer (specific to the polymerase)

-

dATP, dCTP, dGTP solutions

-

dTTP and 5-ethyl-dUTP solutions of known concentrations

-

Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and all dNTPs except the one being tested (dTTP or 5-ethyl-dUTP). Include the radiolabeled dNTP or use a labeled primer.

-

Initiation: Initiate the reaction by adding the DNA polymerase and either dTTP or 5-ethyl-dUTP at varying concentrations.

-

Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Quantification: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

-

Kinetic Parameter Calculation: Determine the kinetic parameters (k_cat and K_m) by fitting the data to the Michaelis-Menten equation.

Thermodynamic Stability of DNA Containing this compound

The substitution of thymine with this compound can influence the stability of the DNA double helix. The ethyl group, being larger than the methyl group of thymine, can cause steric effects that may alter the local DNA structure and its melting temperature (Tm).

Thermal Denaturation Studies

Studies on synthetic poly[d(A-r5U)] copolymers, where 'r' represents an alkyl group, have shown that increasing the size of the alkyl substituent at the 5-position of uracil leads to a decrease in the thermal stability of the DNA duplex.

| Polymer | Tm (°C) at 0.01 M K+ |

| poly[d(A-T)] | ~45 |

| poly[d(A-U)] | ~42 |

| poly[d(A-5-ethylU)] | ~40 |

Table 3: Approximate melting temperatures (Tm) of poly[d(A-r5U)] copolymers. The data indicates that the presence of a 5-ethyl group decreases the thermal stability compared to both thymine and uracil.

This destabilization is attributed to less favorable stacking interactions of the larger alkyl group within the DNA helix.

Impact on DNA Replication Fidelity and Proofreading

The incorporation of a nucleotide analog can affect the fidelity of DNA synthesis. This can occur through two main mechanisms: misincorporation of the analog itself or by influencing the polymerase's ability to correctly incorporate subsequent nucleotides. Furthermore, the presence of an analog at the 3'-end of the growing strand can impact the proofreading 3'→5' exonuclease activity of high-fidelity DNA polymerases.

While specific data on the effect of this compound on DNA polymerase fidelity and proofreading is limited, the general principles of how polymerases handle modified nucleotides can be applied. The altered geometry and stability of a this compound:adenine base pair might be recognized by the polymerase's proofreading domain, potentially leading to its excision. Conversely, if the polymerase's active site accommodates the ethyl group without significant distortion, the analog might be incorporated with reasonable efficiency, but could potentially lead to downstream mutations if it promotes mispairing in subsequent replication rounds.

References

The Discovery and History of 5-Ethyluracil: A Technical Guide for Molecular Biology Researchers

Introduction

5-Ethyluracil is a synthetic pyrimidine derivative that has garnered significant interest in molecular biology and medicinal chemistry. As an analog of the natural nucleobase thymine (5-methyluracil), its structure allows it to be recognized and utilized by various cellular and viral enzymes involved in nucleic acid metabolism. This unique characteristic has positioned this compound and its nucleoside derivatives as valuable tools in the development of antiviral and anticancer therapies. This guide provides an in-depth overview of the discovery, history, and key applications of this compound, with a focus on the experimental methodologies and quantitative data that have defined its role in molecular biology.

Discovery and Synthesis

The exploration of 5-substituted uracil derivatives was largely driven by the quest for analogs that could mimic thymine and be incorporated into DNA, or act as inhibitors of nucleic acid synthesis. Early research indicated that the size of the substituent at the 5-position of the uracil ring is a critical factor for its biological activity. This compound, with an ethyl group that is similar in size to the methyl group of thymine, emerged as a promising candidate for such studies.

While a specific seminal "discovery" paper for this compound is not readily apparent from the historical literature, its synthesis and investigation are part of a broader body of work on 5-substituted pyrimidines. For instance, the synthesis of related compounds like 5-ethynyluracil has been described in detail, often starting from more common precursors like 5-acetyluracil. A general approach to synthesizing 5-alkyluracils often involves the condensation of an appropriate β-keto ester with urea.

Experimental Protocols

Protocol 1: General Synthesis of 6-Ethyluracil

A representative synthesis for a related isomer, 6-ethyluracil, involves the condensation of ethyl 3-oxopentanoate with thiourea, followed by further modifications. While not this compound, this protocol illustrates a common synthetic strategy for alkylated uracils.

Materials:

-

Thiourea

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Sodium ethoxide

-

Ethanol

-

Water

Procedure:

-

Dissolve 58.0 mmol of thiourea and 29.0 mmol of ethyl 4,4-dimethyl-3-oxopentanoate in 30 mL of ethanol.[1]

-

Add 40.0 mmol of sodium ethoxide to the solution.[1]

-

Allow the reaction to proceed. The exact conditions (temperature, time) would be optimized for the specific substrate.

-

After the reaction is complete, neutralize the mixture.

-

Recrystallize the crude product from water to obtain pure 6-tret-butyl-2-thiouracil.[1]

-

Further chemical modifications would be necessary to convert this intermediate to 6-ethyluracil and subsequently to this compound, for example, through desulfurization and rearrangement reactions.

Early Biological Investigations and Incorporation into DNA

Initial studies with this compound focused on its ability to be incorporated into the DNA of various organisms, effectively replacing thymine.[2] This incorporation is possible because the ethyl group at the 5-position is sterically similar to the methyl group of thymine, allowing it to be processed by DNA polymerases.

Research has shown that the presence of this compound in a DNA template can have significant effects on subsequent molecular processes. Notably, DNA templates containing this compound have been observed to stimulate transcription, with some studies reporting a 200% transcription yield compared to templates containing the natural base, thymine.[3] This suggests that RNA polymerase not only tolerates this modification but may even process it more efficiently.

Logical Flow: DNA Incorporation and Effect on Transcription

Caption: Workflow of this compound incorporation into DNA and its subsequent effect on transcription.

Role in Virology

A significant area of research for this compound has been in the development of antiviral agents. Its nucleoside derivative, 5-ethyl-2'-deoxyuridine, has demonstrated activity against certain viruses, particularly herpesviruses.[2]

The mechanism of action is predicated on the selective phosphorylation of the nucleoside analog by a viral-encoded thymidine kinase. This phosphorylation "traps" the molecule within the infected cell. Subsequent phosphorylation by cellular kinases produces the triphosphate form, which can then act as a competitive inhibitor of the viral DNA polymerase and/or be incorporated into the growing viral DNA chain, leading to chain termination or a non-functional genome.

Signaling Pathway: Antiviral Mechanism of 5-Ethyl-2'-deoxyuridine

Caption: Antiviral action of 5-Ethyl-2'-deoxyuridine in a virus-infected cell.

Applications in Cancer Research

In addition to its antiviral properties, this compound has found a role in oncology, primarily in combination with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). 5-FU is an antimetabolite that, once converted to its active forms, can inhibit thymidylate synthase and be misincorporated into RNA and DNA, leading to cytotoxicity. However, a significant portion of administered 5-FU is rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which can limit its efficacy and lead to toxic side effects.

Derivatives of this compound have been investigated for their ability to inhibit DPD. By blocking the degradation of 5-FU, these compounds can increase its plasma half-life and bioavailability, thereby enhancing its antitumor activity. This approach is a cornerstone of combination therapies such as those involving Tegafur, a prodrug of 5-FU.[4]

Signaling Pathway: Enhancement of 5-FU Activity

Caption: Mechanism of this compound derivatives enhancing 5-Fluorouracil's therapeutic effect.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4212-49-1 | [5] |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | > 300 °C | [5] |

| Purity | ≥ 99% | [5] |

Table 2: Antiviral Activity of 5-Substituted Uracil Nucleosides against VZV

| Compound | IC₅₀ against VZV (Kawaguchi strain) (µg/mL) | Reference |

| (E)-5-(2-Bromovinyl) Derivative | 0.027 | [6] |

| (E)-5-(2-Chlorovinyl) Derivative | 0.070 | [6] |

| (E)-5-(2-Iodovinyl) Derivative | 0.054 | [6] |

| Acyclovir (Reference) | 3.4 | [6] |

Note: While not this compound itself, this data for related 5-substituted uracils illustrates the potent antiviral activity achievable with modifications at this position.

Conclusion

This compound represents a successful example of rational drug design based on the principles of molecular mimicry. Its history is intertwined with the broader development of nucleoside analogs as therapeutic agents. From its initial investigation as a thymine analog capable of being incorporated into DNA, it has evolved into a key component in both antiviral and anticancer strategies. The detailed study of its mechanisms of action has not only yielded valuable therapeutic compounds but has also provided deeper insights into the fundamental processes of nucleic acid metabolism in both host cells and pathogens. For researchers in drug development, this compound and its derivatives continue to serve as a versatile scaffold for creating novel therapeutic agents with improved efficacy and selectivity.

References

- 1. jppres.com [jppres.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethyluracil CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyluracil, a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, supported by experimental insights and methodologies.

Core Compound Information

This compound, also known as 5-ethylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its structural similarity to thymine (5-methyluracil) allows it to be recognized by various cellular enzymes involved in nucleic acid metabolism. This property makes it a valuable tool in studying DNA replication, transcription, and as a scaffold for the development of therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4212-49-1 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in ammonia water |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of urea with an ethyl-substituted three-carbon aldehyde or ketone. A common laboratory-scale synthesis involves the reaction of ethyl 2-formylbutyrate with urea.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for pyrimidine synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in a suitable solvent such as ethanol.

-

Addition of Reactant: Slowly add ethyl 2-formylbutyrate to the urea solution while stirring. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the condensation and cyclization reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and byproducts, and then dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as an analog of thymine and can be incorporated into the DNA of various organisms. This incorporation allows researchers to study the fidelity of DNA polymerases, DNA repair mechanisms, and the structural and functional consequences of modified bases in the genome.

Experimental Protocol: Incorporation of this compound into DNA

This protocol outlines a general method for studying the incorporation of this compound into DNA in a cell-based assay.

-

Cell Culture: Culture the desired cell line in a suitable growth medium.

-

Treatment: Supplement the growth medium with 5-ethyl-2'-deoxyuridine (the deoxynucleoside form of this compound) at various concentrations. Include a control group with no supplementation and a positive control with thymidine.

-

Incubation: Incubate the cells for a sufficient period to allow for at least one round of DNA replication.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or column-based methods).

-

Analysis:

-

Quantification of Incorporation: To quantify the amount of this compound incorporated into the DNA, the extracted DNA can be digested into individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. The resulting deoxynucleosides are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify 5-ethyl-2'-deoxyuridine relative to the canonical deoxynucleosides.

-

Qualitative Analysis: PCR-based methods can also be used to amplify specific regions of the DNA, followed by sequencing to confirm the presence of this compound at specific sites, provided it can be distinguished from thymine by the sequencing technology.

-

Derivatives of this compound have been investigated for their potential as antiviral and anticancer agents. As an antimetabolite, it can interfere with the replication of viruses and the proliferation of cancer cells by being incorporated into their nucleic acids or by inhibiting enzymes essential for nucleic acid synthesis.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This is a generalized protocol to assess the antiviral activity of this compound derivatives.

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of the this compound derivative in a serum-free medium.

-

Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the this compound derivative and a gelling agent (e.g., carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells, leading to the formation of plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques (clear zones where cells have been lysed by the virus) can then be counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated to determine its antiviral potency.

Caption: Generalized workflow for in vitro antiviral screening.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways. Research has predominantly focused on its role as a nucleobase analog and its effects on nucleic acid metabolism. It is plausible that through its incorporation into DNA and subsequent effects on gene expression, this compound could indirectly influence various signaling pathways. However, dedicated studies to elucidate these potential downstream effects have not been extensively reported. The signaling pathways of the related compound, 5-fluorouracil, are well-documented and primarily relate to the DNA damage response and apoptosis induction, but this information cannot be directly extrapolated to this compound.

Conclusion

This compound is a versatile molecule with established applications in the study of nucleic acid metabolism and significant potential in the development of novel therapeutic agents. Its straightforward synthesis and structural similarity to thymine make it an invaluable tool for researchers in biochemistry, molecular biology, and medicinal chemistry. Further investigation is warranted to explore its full therapeutic potential and to understand its broader effects on cellular processes, including potential interactions with signaling cascades.

The Solubility and Stability of 5-Ethyluracil: A Technical Guide for Researchers

Introduction: 5-Ethyluracil, a derivative of the pyrimidine nucleobase uracil, is a compound of interest in pharmaceutical and biochemical research. Its structural similarity to thymine (5-methyluracil) makes it a valuable tool in studying nucleic acid structure, function, and interactions. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound in various solvents, aimed at researchers, scientists, and professionals in drug development. Due to the limited direct quantitative data for this compound, this guide leverages data from structurally similar compounds, such as other 5-alkyluracils and the widely studied 5-fluorouracil, to provide a comprehensive and practical resource.

Physicochemical Properties of this compound

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C | [1][2] |

| UV λmax in Ethanol | 265 nm | [2] |

| Solubility | Soluble in ammonia water | [2] |

Solubility of this compound and Related Compounds

For illustrative purposes, the following table summarizes the solubility of the closely related compound, 5-fluorouracil, in various solvents. It is anticipated that this compound would exhibit a similar trend, with potentially higher solubility in less polar organic solvents due to the ethyl substituent.

Table 1: Solubility of 5-Fluorouracil in Various Solvents at Different Temperatures (Mole Fraction, 10³x)

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Water | 1.102 | 1.550 | 2.150 | 2.950 | 3.452 |

| Methanol | 3.130 | 4.250 | 5.600 | 6.800 | 7.874 |

| Ethanol | 2.022 | 2.750 | 3.600 | 4.200 | 4.510 |

| 1-Propanol | 1.836 | 2.500 | 3.300 | 4.000 | 4.646 |

| 1-Butanol | 1.013 | 1.400 | 1.900 | 2.500 | 3.101 |

| Ethyl Acetate | - | 0.081 | 0.125 | 0.188 | 0.281 |

| Acetone | - | 0.123 | 0.194 | 0.295 | 0.443 |

| Acetonitrile | - | 0.102 | 0.160 | 0.243 | 0.364 |

| 1,4-Dioxane | - | 0.245 | 0.375 | 0.558 | 0.812 |

| N,N-Dimethylformamide (DMF) | 3.442 | 5.200 | 7.500 | 10.50 | 14.33 |

Note: Data for 5-Fluorouracil is provided as a proxy.[3][4] The solubility of this compound is expected to show similar trends but may differ in absolute values.

Stability of this compound

The stability of this compound is a critical parameter for its storage, formulation, and application. While specific degradation kinetics for this compound are not extensively reported, studies on other 5-substituted uracils provide insights into potential degradation pathways. The uracil ring is susceptible to hydrolysis, particularly at extreme pH values, and oxidation. The ethyl group is generally stable but could be subject to oxidation under harsh conditions.

A study on the thermal stability of poly[d(A-r5U)] copolymers, where 'r' included an ethyl group, found that increasing the length of the alkyl chain at the 5-position leads to a decrease in the thermal stability of the polymer.[5][6] This suggests that the ethyl group may influence the intermolecular interactions that contribute to the stability of the molecule in a condensed phase.

Table 2: General Stability Profile of Uracil Derivatives

| Condition | Potential Degradation | Notes |

| Acidic (low pH) | Hydrolysis of the uracil ring | The rate is pH-dependent. |

| Alkaline (high pH) | Ring opening and decomposition | Generally less stable than in acidic or neutral conditions. |

| Oxidative (e.g., H₂O₂) | Oxidation of the uracil ring and potentially the ethyl group | The C5-C6 double bond is susceptible to oxidation. |

| Photolytic (UV light) | Photodimerization and other reactions | Dependent on the wavelength and intensity of light. |

| Thermal | Decomposition at high temperatures | The melting point is reported to be >300 °C, indicating high thermal stability in the solid state.[1][2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies that can be adapted for this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the thermodynamic solubility at the specified temperature.

Protocol 2: Stability-Indicating HPLC Method for Degradation Studies

This protocol describes a method to assess the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., UV lamp).

-

-

Sample Collection: At specified time points, withdraw aliquots from the stressed samples. Neutralize the acidic and basic samples if necessary.

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm.

-

-

Analysis: Inject the samples and a non-degraded standard solution. Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.

Potential Degradation Pathway

Based on the known degradation of uracil and 5-fluorouracil, a potential degradation pathway for this compound under hydrolytic conditions can be proposed. The primary point of attack is often the C5-C6 double bond.

This proposed pathway involves the initial reduction or hydration of the 5,6-double bond, followed by the hydrolytic opening of the pyrimidine ring to form an N-carbamoyl derivative. Subsequent hydrolysis can lead to the formation of β-aminopentanoic acid, ammonia, and carbon dioxide.[7][8]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data for this specific compound is limited, by utilizing information from analogous structures and established experimental methodologies, researchers can effectively approach its characterization. The provided protocols for solubility and stability determination offer a starting point for generating the necessary data for drug development and other research applications. Further experimental studies are warranted to establish a comprehensive solubility and stability profile for this compound in a wide range of pharmaceutically and biochemically relevant solvents and conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

potential applications of 5-Ethyluracil in antiviral research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyluracil, a pyrimidine derivative, serves as a significant scaffold in the development of antiviral nucleoside analogues. While this compound itself has not demonstrated direct antiviral activity in available literature, its nucleoside counterpart, 5-ethyl-2'-deoxyuridine (EdU), has shown notable efficacy against certain DNA viruses, particularly Herpes Simplex Virus (HSV). This technical guide provides an in-depth overview of the synthesis of this compound, the antiviral activity and mechanism of action of its key derivative, 5-ethyl-2'-deoxyuridine, and detailed experimental protocols for relevant assays. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on the uracil scaffold.

Introduction

The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry and drug development. Pyrimidine analogues, particularly derivatives of uracil, have historically been a fertile ground for the discovery of potent antiviral compounds. This compound, a modification of the natural nucleobase uracil, is a key intermediate in the synthesis of such analogues. Its significance in antiviral research is primarily demonstrated through its nucleoside derivative, 5-ethyl-2'-deoxyuridine (EdU), which exhibits selective activity against herpesviruses. This guide will explore the synthesis of this compound and delve into the antiviral properties and mechanisms of its therapeutically relevant derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Biginelli reaction being a common and efficient approach. This one-pot three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. For the synthesis of this compound, ethyl 2-ethylacetoacetate serves as the β-ketoester.

Experimental Protocol: Synthesis of this compound via Biginelli Reaction

This protocol describes a general procedure for the synthesis of 5-substituted dihydropyrimidinones, adapted for the synthesis of this compound.

Materials:

-

Ethyl 2-ethylacetoacetate

-

Urea

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium ethoxide

Procedure:

-

Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of ethyl 2-ethylacetoacetate and urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization and Aromatization: After the initial condensation, the intermediate dihydropyrimidine is typically aromatized to the uracil ring. This can be achieved by continued heating or by the addition of an oxidizing agent.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Antiviral Activity of this compound Derivatives

While research on the direct antiviral activity of this compound is limited, its nucleoside analogue, 5-ethyl-2'-deoxyuridine (EdU), has been evaluated for its efficacy against Herpes Simplex Virus (HSV).

Quantitative Data on Antiviral Activity

The antiviral activity of 5-ethyl-2'-deoxyuridine against HSV-1 and HSV-2 has been determined using plaque reduction assays in Vero cells. The median effective doses (EC50) are summarized in the table below.

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Citation |

| 5-ethyl-2'-deoxyuridine | HSV-1 | Vero | Plaque Reduction | 8.6 | [1] |

| 5-ethyl-2'-deoxyuridine | HSV-2 | Vero | Plaque Reduction | 7.8 | [1] |

Mechanism of Action

The antiviral activity of 5-ethyl-2'-deoxyuridine is dependent on its metabolic activation within virus-infected cells. The proposed mechanism of action involves the following key steps:

-

Selective Phosphorylation: 5-ethyl-2'-deoxyuridine is selectively phosphorylated by the virus-encoded thymidine kinase (TK) to its monophosphate form. This step is crucial for its selectivity, as cellular TKs have a much lower affinity for the compound.

-

Conversion to Triphosphate: Cellular kinases subsequently phosphorylate the monophosphate to the active triphosphate form, 5-ethyl-2'-deoxyuridine triphosphate (EdUTP).

-

Inhibition of Viral DNA Polymerase: EdUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of EdUTP into the growing viral DNA chain can lead to chain termination, thus halting viral replication.[2]

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Vero cells

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose

-

Crystal Violet staining solution

-

96-well plates

-

Test compound (e.g., 5-ethyl-2'-deoxyuridine)

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Staining: Aspirate the medium and stain the cells with crystal violet solution. After an appropriate incubation time, gently wash the wells with water and allow them to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells.

Materials:

-

Vero cells

-

DMEM with FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compound

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates and incubate overnight.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 2-3 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Experimental and Logical Workflows

Antiviral Drug Discovery Workflow for Nucleoside Analogues

The general workflow for the discovery and development of nucleoside analogue antiviral drugs, such as those derived from this compound, follows a multi-step process from initial synthesis to preclinical evaluation.

Conclusion

This compound serves as a valuable building block in the synthesis of antiviral nucleoside analogues. While the parent compound itself has not been reported to possess significant antiviral properties, its derivative, 5-ethyl-2'-deoxyuridine, demonstrates promising and selective activity against herpes simplex viruses. The mechanism of action, involving virus-specific enzymatic activation, highlights a key strategy in the design of targeted antiviral therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel antiviral agents based on the 5-substituted uracil scaffold. Further research into other derivatives and formulations may unlock the full potential of this chemical class in combating viral diseases.

References

- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethyluracil: A Versatile Precursor in the Synthesis of Anticancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 5-ethyluracil as a key precursor in the synthesis of pivotal anticancer drugs, primarily focusing on the fluoropyrimidine family of chemotherapeutics. While direct, one-step syntheses from this compound to final drug products are not extensively documented in publicly available literature, its structural relationship to uracil positions it as a valuable starting material for the synthesis of 5-fluorouracil (5-FU) and its prodrugs, such as Tegafur. This guide outlines a plausible and scientifically sound synthetic pathway, provides detailed experimental protocols for key transformations, presents quantitative data for these reactions, and illustrates the relevant biological signaling pathways.

The Synthetic Pathway: From this compound to Anticancer Agents

The journey from this compound to a clinically significant anticancer drug like Tegafur involves a multi-step synthesis. The initial conceptual step, the de-ethylation of this compound to uracil, is a critical transformation that links this precursor to the established synthetic routes of fluoropyrimidine drugs. Although specific protocols for this de-ethylation are not commonplace, it represents a feasible chemical conversion. Following this, the synthesis proceeds through the direct fluorination of uracil to produce 5-fluorouracil, a cornerstone of chemotherapy. 5-FU can then be further elaborated, for instance, by reacting it with 2-acetoxytetrahydrofuran to yield the oral prodrug Tegafur.

An In-depth Technical Guide to the Mechanism of Action of 5-Ethyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyluracil (5-EtU), a pyrimidine derivative and a structural analog of uracil and thymine, has garnered significant interest in biochemical and pharmaceutical research.[1] Its versatile applications range from serving as a biochemical tool to study nucleic acid metabolism to its potential role in enhancing the efficacy of chemotherapeutic agents.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, detailing its molecular interactions, effects on cellular processes, and the experimental methodologies used to elucidate these functions.

Core Mechanisms of Action

The biological effects of this compound are primarily understood through two distinct, yet potentially interconnected, mechanisms:

-

Modulation of Pyrimidine Metabolism: this compound is hypothesized to act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used anticancer drug.

-

Alteration of Gene Expression: Incorporation of this compound into DNA templates has been shown to significantly enhance the rate of transcription, suggesting a direct influence on the transcriptional machinery.

Modulation of Pyrimidine Metabolism via Dihydropyrimidine Dehydrogenase (DPD) Inhibition

The structural similarity of this compound to thymine and uracil suggests its potential to interact with enzymes involved in pyrimidine metabolism. A key enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of uracil, thymine, and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).[2] The rapid catabolism of 5-FU by DPD is a major factor limiting its therapeutic efficacy.

Given the structural similarities, it is highly probable that this compound also acts as a DPD inhibitor, albeit potentially with different potency. This mechanism would involve this compound binding to the active site of DPD, thereby preventing the catabolism of 5-FU and potentiating its cytotoxic effects.

Signaling Pathway: DPD Inhibition

Caption: DPD Inhibition Pathway by this compound.

Quantitative Data

While specific quantitative data for this compound's interaction with DPD is lacking, the following table presents the kinetic parameters for the inhibition of DPD by the related compound, 5-ethynyluracil, which serves as a valuable reference.

| Compound | Target | Parameter | Value | Reference |

| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase (DPD) | Kᵢ | 1.6 ± 0.2 µM | |

| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase (DPD) | kᵢₙₐ꜀ₜ | 20 ± 2 min⁻¹ |

Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay